molecular formula C32H35NO5 B301972 {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

货号 B301972
分子量: 513.6 g/mol
InChI 键: FJSNYLOAXXRQDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid, also known as BPTAA, is a novel acridine derivative that has gained attention in the scientific community due to its promising biological activities. BPTAA is a potent inhibitor of human DNA topoisomerase I (hTopoI), an essential enzyme that plays a crucial role in DNA replication and transcription.

作用机制

{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid inhibits hTopoI by binding to the enzyme-DNA complex and preventing the religation of DNA strands, which leads to the accumulation of DNA breaks and ultimately cell death. The mechanism of action of {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid is similar to that of other topoisomerase inhibitors, such as camptothecin and its derivatives.
Biochemical and Physiological Effects:
{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including those that are resistant to other anticancer agents. In addition, {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid has been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels), which are important processes in cancer development and progression.

实验室实验的优点和局限性

One of the advantages of {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid is its high potency and selectivity for hTopoI, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the development of {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid as an anticancer agent. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Finally, the identification of biomarkers that can predict the response of cancer cells to {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid treatment could help to personalize cancer therapy and improve patient outcomes.

合成方法

The synthesis of {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid involves a multi-step process that starts with the reaction of 4-(benzyloxy)aniline with tert-butyl acrylate to produce the corresponding tert-butyl ester. The ester is then reduced to the alcohol using sodium borohydride, followed by acylation with acetic anhydride to produce the acetic acid derivative. Finally, the acridine ring is introduced via a condensation reaction with 2,3,6,7-tetramethyl-9-oxo-1,2,3,4,5,6,7,9-octahydroacridine-10-carboxylic acid.

科学研究应用

{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid has been extensively studied for its potential as an anticancer agent. Its ability to inhibit hTopoI makes it a promising candidate for the treatment of various types of cancer, including breast, lung, and colon cancer. In addition, {9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which further supports its potential as an anticancer agent.

属性

产品名称

{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

分子式

C32H35NO5

分子量

513.6 g/mol

IUPAC 名称

2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-phenylmethoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C32H35NO5/c1-31(2)14-23-29(25(34)16-31)28(21-10-12-22(13-11-21)38-19-20-8-6-5-7-9-20)30-24(33(23)18-27(36)37)15-32(3,4)17-26(30)35/h5-13,28H,14-19H2,1-4H3,(H,36,37)

InChI 键

FJSNYLOAXXRQDA-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C

规范 SMILES

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。